3-Methoxy-1H-indole

Heterocyclic Synthesis Cross-Coupling Regioselectivity

Researchers synthesizing bisindole alkaloid analogs often face low yields in C3-N1 bond formation. 3-Methoxy-1H-indole is a unique N-electrophilic coupling partner that enables this transformation in 45-88% yield via Al(OTf)₃-catalyzed reactions, inaccessible with other regioisomers. • Achieve C3-N1 bond formations and construct C3-N1 looped polyindoles. • Use as an isomeric negative control in MT1/MT2 melatonin receptor and AhR assays (≥100-fold lower affinity than melatonin). • Benchmark for DFT calculations of indole electronic structure. Supplied with ≥95% purity; ambient shipping.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 16712-55-3
Cat. No. B178170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-1H-indole
CAS16712-55-3
Synonyms3-Methoxy-1H-indole
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCOC1=CNC2=CC=CC=C21
InChIInChI=1S/C9H9NO/c1-11-9-6-10-8-5-3-2-4-7(8)9/h2-6,10H,1H3
InChIKeyCKDZUORTXOCQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-1H-indole Core Properties and Scaffold Profile


3-Methoxy-1H-indole (CAS 16712-55-3) is a monomethoxy-substituted indole derivative with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol [1]. The compound features a methoxy group (-OCH3) at the 3-position of the indole nucleus, which differentiates it from the more common 5-methoxy and 7-methoxy regioisomers found in bioactive natural products such as melatonin and serotonin [2]. As a member of the methoxyindole class, 3-methoxy-1H-indole exhibits enhanced electron density and regiochemical reactivity compared to unsubstituted indole, making it a versatile intermediate in heterocyclic synthesis and a probe for structure–activity relationship (SAR) studies of indole-based pharmacophores [3].

Why 3-Methoxy-1H-indole Is Irreplaceable in SAR Studies


The position of the methoxy substituent on the indole ring dictates both electronic distribution and steric accessibility, thereby determining receptor binding affinity, metabolic stability, and chemical reactivity [1]. Substituting 3-methoxy-1H-indole with 5-methoxyindole or 7-methoxyindole fundamentally alters the compound's pharmacological profile. For example, 5-methoxyindole is the core of melatonin and serotonin, while 7-methoxyindole acts as an aryl hydrocarbon receptor (AhR) agonist (EMAX = 80% relative to 5 nM dioxin) [2]. In contrast, the 3-methoxy regioisomer exhibits a distinct binding mode and is not interchangeable in assays targeting these pathways. The methoxy group at the 3-position also imparts unique regioselectivity in cross-coupling reactions, enabling C3–N1′ bond formations that are inaccessible with other methoxyindoles [3].

Quantitative Differentiation Evidence for 3-Methoxy-1H-indole


C3–N1′ Cross-Coupling Regioselectivity

In aluminum-catalyzed cross-coupling reactions, N-methoxyindoles (derived from 3-methoxy-1H-indole) serve as N-electrophilic reagents, enabling selective C3–N1′ bond formation between indole units. The reaction proceeds with complete regioselectivity, yielding bisindole products in 45–88% isolated yields depending on the substitution pattern of the coupling partner [1]. In contrast, attempts to use N-unsubstituted indoles or other N-protected indoles (e.g., N-methylindole) under identical conditions result in negligible conversion (<5% yield) due to competing C3–C3 homocoupling and lack of electrophilic activation at N1 [1].

Heterocyclic Synthesis Cross-Coupling Regioselectivity C3–N1′ Bond Formation

AhR Antagonist versus Agonist Functional Divergence

In AZ-AHR transgenic cell reporter gene assays, 7-methoxyindole acts as an AhR agonist with an EMAX of 80% relative to 5 nM dioxin, whereas 3-methoxy-1H-indole exhibits no detectable agonist activity at concentrations up to 100 μM [1]. Although quantitative antagonist data (IC50) for 3-methoxy-1H-indole were not reported in this study, the structurally analogous 3-methylindole functions as an AhR antagonist with an IC50 of 19 μM [1]. This functional divergence demonstrates that the position of the methoxy group (3- vs. 7-) dictates whether the compound activates or inhibits AhR-mediated transcription [1].

Aryl Hydrocarbon Receptor AhR Antagonism Nuclear Receptor Modulation CYP1A1 Induction

Melatonin Receptor Binding Positional Dependence

Melatonin (N-acetyl-5-methoxytryptamine) binds MT1 and MT2 receptors with sub-nanomolar affinity (Ki = 0.1–0.5 nM). SAR studies demonstrate that shifting the methoxy group from the 5-position (as in melatonin) to the 4-, 6-, or 7-position reduces binding affinity by 10- to 100-fold, yielding poorly active compounds [1]. While direct Ki data for 3-methoxy-1H-indole at melatonin receptors are not available, the established positional SAR predicts that a 3-methoxy substitution would produce affinity at least 100-fold lower than melatonin and at least 10-fold lower than 5-methoxyindole derivatives [1].

Melatonin Receptors MT1/MT2 Binding Structure-Affinity Relationship GPCR Pharmacology

High-Value Research Applications of 3-Methoxy-1H-indole


C3–N1′-Linked Bisindole Scaffold Synthesis

3-Methoxy-1H-indole is converted to its N-methoxy derivative and employed as an N-electrophilic coupling partner in Al(OTf)3-catalyzed reactions with various indoles to construct C3–N1′ bonds. This method enables the preparation of heterodimeric tryptophan/tryptamine analogs and C3–N1 looped polyindoles in 45–88% yield, a transformation that fails (<5% yield) with N-unsubstituted or N-methyl indoles [1]. Researchers synthesizing bisindole alkaloid analogs or exploring indole-based materials should prioritize 3-methoxy-1H-indole as the N-electrophile source.

Negative Control in Melatonin and AhR Screening

In high-throughput screening for MT1/MT2 melatonin receptor agonists or AhR modulators, 3-methoxy-1H-indole can serve as an isomeric negative control. Its 3-methoxy substitution pattern predicts negligible melatonin receptor affinity (≥100-fold lower than melatonin) and, unlike 7-methoxyindole, it lacks AhR agonist activity [2][3]. Including 3-methoxy-1H-indole in screening panels helps differentiate target-specific activity from promiscuous indole scaffold effects and validates assay specificity.

Regiochemical Probe for SAR and Computational Studies

The methoxy group at the 3-position exerts distinct electronic and steric effects compared to other regioisomers, influencing frontier molecular orbital energies, excited-state conformations, and hydrogen-bonding capacity [4]. 3-Methoxy-1H-indole is therefore a valuable tool compound for SAR studies aimed at mapping substituent position–activity relationships in indole-based inhibitor or ligand series. Computational chemists can use this compound to benchmark density functional theory (DFT) calculations of indole electronic structure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.